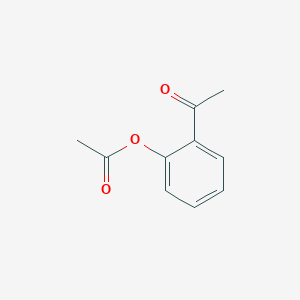

Phenacyl acetate

Vue d'ensemble

Description

Synthesis Analysis

Phenacyl acetate's synthesis can involve various chemical pathways. Although specific studies on phenacyl acetate synthesis are not highlighted, the synthesis of related compounds such as aceclofenac, a phenylacetic acid derivative, showcases the complexity and the variety of methods available for synthesizing phenacyl-based compounds. Aceclofenac's synthesis, for example, emphasizes the importance of selecting appropriate chemical reactions and conditions to achieve desired products with specific properties (Brogden & Wiseman, 1996).

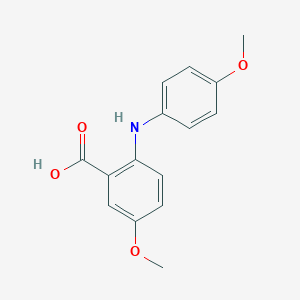

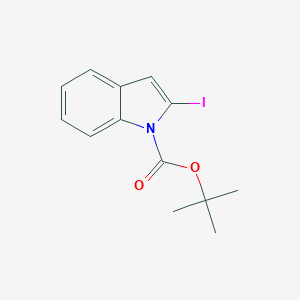

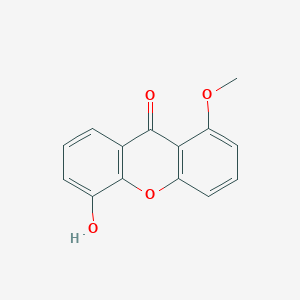

Molecular Structure Analysis

The molecular structure of phenacyl acetate plays a crucial role in determining its chemical reactions and properties. Research on molecules with similar structures, such as phenol derivatives synthesized using hypervalent iodine reagents, demonstrates the impact of molecular structure on the synthesis outcomes and the functionalities of the synthesized products (Maertens, L'homme, & Canesi, 2014).

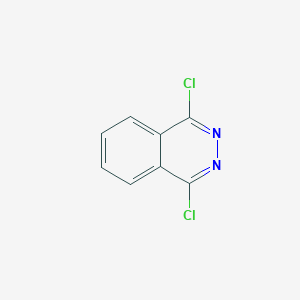

Chemical Reactions and Properties

Phenacyl acetate participates in various chemical reactions, influenced by its functional groups and molecular structure. The chemical properties, such as reactivity with other compounds and susceptibility to certain reactions, are essential for its applications. The study of pyrazine and phenazine heterocycles provides insights into the reactivity profiles of structurally complex molecules, which can be related to understanding the chemical behavior of phenacyl acetate (Huigens et al., 2022).

Physical Properties Analysis

The physical properties of phenacyl acetate, such as melting point, boiling point, solubility, and vapor pressure, are critical for its handling, storage, and application in various domains. These properties are determined by its molecular structure and intermolecular forces. While specific studies on phenacyl acetate were not identified, the general principles of physical property analysis apply as demonstrated in the synthesis and application studies of magnesium acetate, another acetate derivative with detailed analysis on its application potentials (Tie-jun, 2012).

Applications De Recherche Scientifique

-

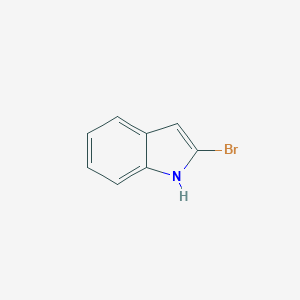

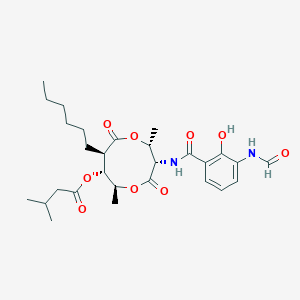

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application Summary : Phenacyl bromide is used as an intermediate for the synthesis of heterocyclic compounds via multicomponent reactions . These compounds have significant applications in pharmaceutical chemistry .

- Methods : The synthesis involves various chemical reactions, with phenacyl bromide serving as a versatile, efficient, and inexpensive intermediate .

- Results : This method has led to the synthesis of a wide range of heterocyclic compounds, contributing to advances in medicinal chemistry .

-

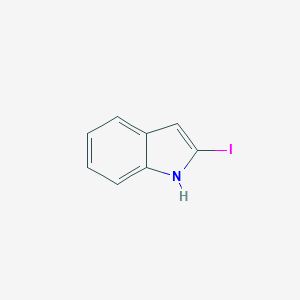

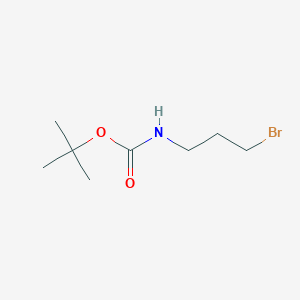

Metal-free C(sp3)-H Bromination

- Field : Organic Chemistry

- Application Summary : Phenacyl bromides have been synthesized under transition metal-free conditions . This process involves C(sp3)-H bromination at room temperature .

- Methods : The bromination is mediated by phenyliodine diacetate (PIDA) and takes place under ambient conditions . For aromatic ketones, additional assistance of p-TsOH.H2O and BF3.Et2O is required .

- Results : This method provides a new approach for C(sp3)–H bromination, which is a key step in many synthetic protocols .

-

Synthesis of Various Materials

- Field : Materials Science

- Application Summary : Phenacyl bromide analogs are used as versatile organic intermediates for the synthesis of various materials . These materials have significant applications in areas such as dyestuff, fluorescent sensors, plastics, information storage, brightening agents, and analytical reagents .

- Methods : The synthesis involves a wide range of chemical reactions, with phenacyl bromide serving as a good, inexpensive, versatile, and efficient intermediate .

- Results : This method has led to the synthesis of a wide range of materials, contributing to advances in materials science .

-

Synthesis of Thiophene Derivatives

- Field : Medicinal Chemistry

- Application Summary : Thiophene-based analogs, synthesized using phenacyl bromide, have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods : The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- Results : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety And Hazards

Phenacyl acetate may cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

phenacyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAXCPSNMHVHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862889 | |

| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenacyl acetate | |

CAS RN |

2243-35-8 | |

| Record name | 2-(Acetyloxy)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

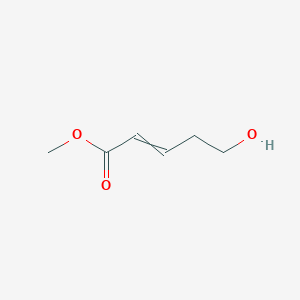

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.